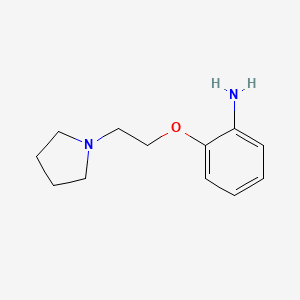

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine is a chemical entity that can be associated with various chemical reactions and possesses certain physical and chemical properties. It is related to pyrrolidine and phenylamine groups, which are often seen in the synthesis of pharmaceuticals and polymers due to their unique chemical behaviors and structural features.

Synthesis Analysis

The synthesis of related pyrrolidine-containing compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction reactions. For instance, the synthesis of aromatic diamine monomers containing pyridine units, such as 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), involves the Friedel–Crafts acylation followed by nucleophilic substitution and reduction with SnCl2 and HCl . Similarly, functionalized 2-amino hydropyridines and 2-pyridinones can be synthesized through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with various substituents affecting the overall configuration. For example, the crystal structure of a pyrrolidine derivative synthesized from L-proline was determined using single-crystal X-ray diffraction, revealing a triclinic system with specific bond lengths and angles . The molecular structure can significantly influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical transformations. For instance, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidinone derivative involves base, acid, and hydroxide-ion catalyses . The kinetics and mechanism of such transformations are often studied to understand the reactivity of these compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, polyimides derived from aromatic diamine monomers containing pyridine units exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen and glass-transition temperatures ranging from 208–324 °C . These properties make them suitable for high-performance materials. The solubility of these compounds in various solvents can also be a critical factor in their practical applications .

Aplicaciones Científicas De Investigación

Cognitive Enhancement

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine and its derivatives have been studied extensively for their potential effects on cognitive enhancement. Research has shown that certain derivatives can significantly facilitate learning and memory in mice. For instance, ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides were synthesized and found to enhance learning and memory facilitation in mice through various biological pathways. This suggests the compound's potential role in treating cognitive impairments or enhancing cognitive abilities (Li Ming-zhu, 2012).

Synthesis of Azacrown Ethers and Benzocryptands

The compound is also instrumental in the synthesis of macrocyclic compounds like azacrown ethers and benzocryptands. These macrocycles have numerous applications, including as ionophores in selective ion transport and as molecular recognition elements in supramolecular chemistry. The high-yield synthesis of these compounds using 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine derivatives underlines the versatility and utility of these compounds in advanced chemical synthesis (M. Oshchepkov et al., 2011).

Solar Cell Efficiency Enhancement

Notably, derivatives of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine have been employed in the field of renewable energy, particularly in enhancing the performance of dye-sensitized solar cells (DSSCs). Specific derivatives have been synthesized and used as co-adsorbents to improve the absorption of solar cells in the low-wavelength region of the visible spectrum, thereby increasing the overall efficiency of the solar cells. This innovative application highlights the compound's potential in contributing to the development of more efficient renewable energy sources (Liguo Wei et al., 2015).

Direcciones Futuras

The future directions for research on “2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . This could lead to the development of new therapeutic agents or the discovery of new chemical reactions .

Mecanismo De Acción

Target of Action

A structurally similar compound, ®-pyridin-4-yl [4- (2-pyrrolidin-1-ylethoxy)phenyl]methanol, is known to interact with leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses .

Pharmacokinetics

A structurally similar compound, ®-pyridin-4-yl [4- (2-pyrrolidin-1-ylethoxy)phenyl]methanol, is predicted to have high intestinal absorption and blood-brain barrier permeability . These properties could potentially influence the bioavailability of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine.

Propiedades

IUPAC Name |

2-(2-pyrrolidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDDQVZMAYCEPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424634 |

Source

|

| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |

CAS RN |

878733-59-6 |

Source

|

| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)

![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)

![Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309878.png)